

ATTO 594: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the fluorescent label **ATTO 594**. Belonging to the rhodamine class of dyes, **ATTO 594** is a novel and versatile tool for a wide range of applications in the life sciences, prized for its strong absorption, high fluorescence quantum yield, and exceptional stability.^{[1][2][3][4]} This document outlines its spectral properties, experimental protocols for its use, and its diverse applications.

Core Spectroscopic and Photophysical Properties

ATTO 594 is characterized by its bright, red fluorescence, making it suitable for various advanced imaging techniques.^[5] The dye is notably hydrophilic, exhibiting excellent water solubility.^{[1][2][4]} Upon conjugation to a substrate, **ATTO 594** carries a net electrical charge of -1.^{[1][2][4]} Its fluorescence is most efficiently excited in the 580 - 615 nm range.^[1]

A summary of its key quantitative properties is presented in the table below:

Property	Value	Source
Maximum Excitation Wavelength (λ_{ex})	601 nm[2][6], 603 nm[4][7][8]	ATTO-TEC, StressMarq Biosciences, MedchemExpress, Leica Microsystems
Maximum Emission Wavelength (λ_{em})	626 nm[4][7][8], 627 nm[2][3][6]	ATTO-TEC, MedchemExpress, Leica Microsystems, FluoroFinder, StressMarq Biosciences
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	ATTO-TEC, StressMarq Biosciences, Leica Microsystems[4][6][8][9]
Fluorescence Quantum Yield (Φ_f)	0.85 (85%)[2][4][6][8][9]	FluoroFinder, ATTO-TEC, StressMarq Biosciences, Leica Microsystems
Fluorescence Lifetime (τ_{fl})	3.5 ns[6], 3.9 ns[2][4][8][9]	StressMarq Biosciences, FluoroFinder, ATTO-TEC, Leica Microsystems
Correction Factor (CF_{260})	0.22[4][8][9]	ATTO-TEC, Leica Microsystems
Correction Factor (CF_{280})	0.50[4][8][9]	ATTO-TEC, Leica Microsystems

Experimental Protocols: Labeling with ATTO 594 NHS-Ester

ATTO 594 is available with various reactive groups for conjugation, including NHS-ester, maleimide, and alkyne, enabling the labeling of a wide array of biomolecules such as proteins, DNA, and RNA.[4] The N-hydroxysuccinimidyl (NHS) ester is commonly used for labeling proteins by reacting with primary amines.[5]

Preparation of Stock Solutions

- **Protein Stock Solution (Solution A):** Prepare the target protein in a suitable buffer. For NHS-ester labeling, a reaction buffer with a pH of ~9.0 (e.g., 1 M sodium carbonate or 1 M phosphate buffer) is recommended to ensure the amino groups are deprotonated and reactive.^[5] The protein concentration should ideally be greater than 2 mg/mL.^[5]
- **Dye Stock Solution (Solution B):** Prepare a 10 mM stock solution of **ATTO 594** NHS-ester in anhydrous and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).^[4] These solutions should be prepared immediately before use as they have limited stability.^[4]

Conjugation Reaction

- **Molar Ratio:** A starting molar ratio of 10:1 (dye:protein) is recommended.^[5]^[10] The optimal ratio may need to be determined empirically, with a range of 5:1 to 20:1 often tested.^[5]^[10]
- **Reaction:** Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for a specified time (typically 1-2 hours) at room temperature, protected from light.

Purification of the Conjugate

After the conjugation reaction, it is crucial to remove any unconjugated dye. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.

- Apply the reaction mixture to the top of the equilibrated column.
- Elute the conjugate with a suitable buffer (e.g., PBS, pH 7.2-7.4).
- Collect the fractions containing the labeled protein, which will typically elute first as it is larger than the free dye.

Characterization: Degree of Substitution (DOS)

The DOS, which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring optimal fluorescence and functionality.

- **Measure Absorbance:** Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of **ATTO 594** (~602 nm).^[5]
- **Calculate DOS:** The DOS can be calculated using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm. An optimal DOS for most antibodies is typically between 2 and 10.^{[5][10]}

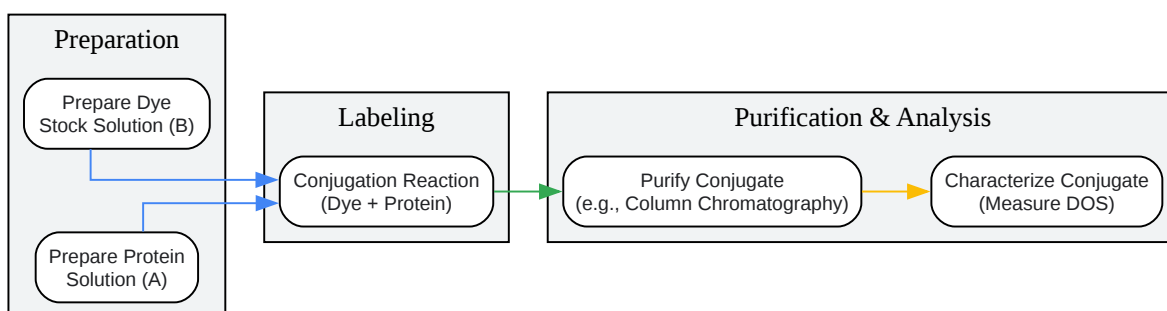
Applications in Research and Drug Development

The exceptional photostability and brightness of **ATTO 594** make it a highly suitable fluorescent label for a variety of advanced applications:

- **Super-Resolution Microscopy:** Techniques such as PALM, dSTORM, and STED benefit from the high photostability and quantum yield of **ATTO 594**.^{[1][2][5]}
- **Single-Molecule Detection:** Its strong absorption and high fluorescence make it ideal for detecting individual molecules.^{[1][2][4]}
- **Flow Cytometry (FACS):** **ATTO 594** is well-suited for use in flow cytometry applications.^{[1][2][5]}
- **Fluorescence In-Situ Hybridization (FISH):** It is a reliable probe for FISH experiments.^{[1][2][5]}

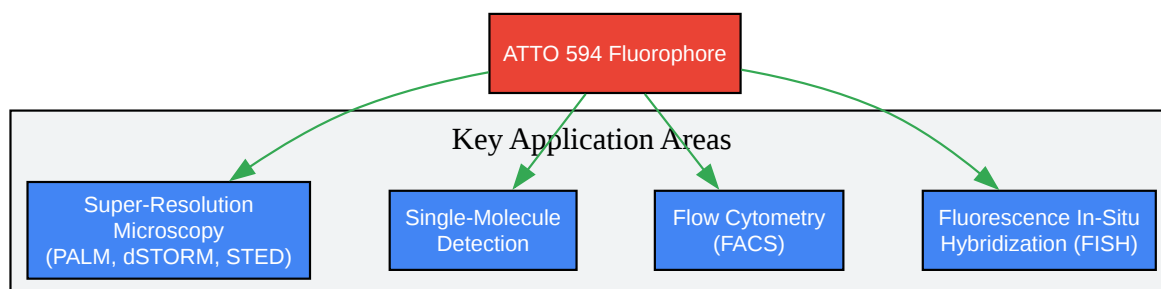
Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes and the utility of **ATTO 594**, the following diagrams illustrate key workflows.



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Caption: A generalized workflow for labeling proteins with **ATTO 594** NHS-ester.



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Caption: Major applications of the **ATTO 594** fluorescent dye in life sciences research.

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